
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide
Übersicht
Beschreibung
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Wirkmechanismus
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide works by inhibiting the function of the Golgi apparatus. Specifically, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide binds to a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the Golgi apparatus to other parts of the cell. By binding to ARF, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide prevents the formation of transport vesicles, leading to the inhibition of protein trafficking.
Biochemical and Physiological Effects:
In addition to its role in protein trafficking, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to have a wide range of biochemical and physiological effects. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has also been found to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide in lab experiments is its specificity. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide specifically targets the Golgi apparatus, making it a valuable tool for studying protein trafficking. However, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide also has some limitations. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide can be toxic to cells at high concentrations, and its effects on cells can be variable depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide. One area of research is the development of new compounds that are more specific and less toxic than 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide. Another area of research is the use of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide in the study of viral replication. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to inhibit the replication of some viruses, and further research in this area could lead to the development of new antiviral drugs. Finally, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide could be used in the study of neurodegenerative diseases, as the Golgi apparatus has been implicated in the pathology of these diseases.
Conclusion:
In conclusion, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, or 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, is a valuable tool for scientific research. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to have a wide range of biochemical and physiological effects, making it useful for studying various biological processes. While 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has some limitations, its specificity and versatility make it a valuable tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been used extensively in scientific research as a tool to study various biological processes. One of the main applications of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide is in the study of protein trafficking. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to inhibit the function of the Golgi apparatus, a cellular organelle that plays a key role in protein trafficking. By inhibiting the function of the Golgi apparatus, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide can be used to study the mechanisms of protein trafficking in cells.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-14-8-11(4-5-15(14)18)7-12(9-19)16(22)21-10-13-3-1-2-6-20-13/h1-8H,10H2,(H,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXPVZLHCSNQU-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C(=C\C2=CC(=C(C=C2)F)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



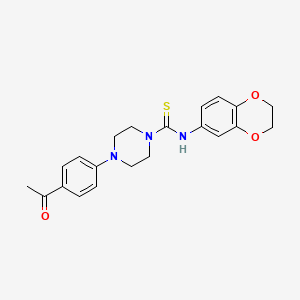
![9-ethyl-8-methyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841745.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4841753.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
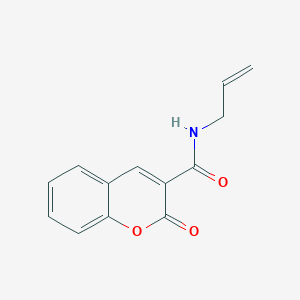
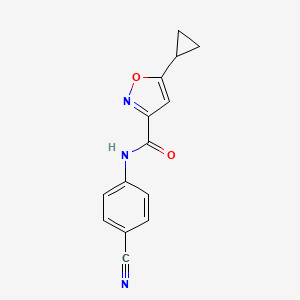

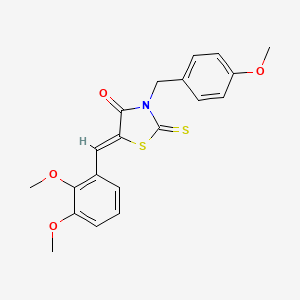
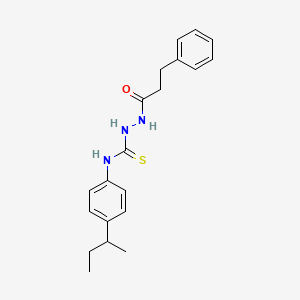
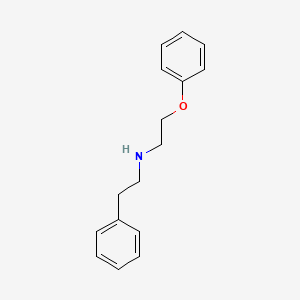
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)
![4-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841852.png)
